Pemafibrate racemate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

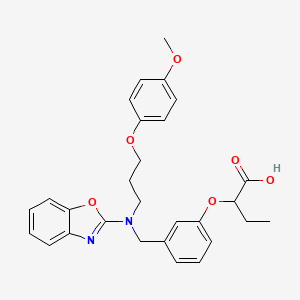

Pemafibrate racemate is a useful research compound. Its molecular formula is C28H30N2O6 and its molecular weight is 490.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Dyslipidemia Management

Pemafibrate has been extensively studied for its role in managing dyslipidemia, particularly in patients with type 2 diabetes. The ongoing PROMINENT trial evaluates its efficacy in reducing cardiovascular events among individuals with high triglyceride levels despite statin therapy. Preliminary results indicate significant reductions in triglyceride levels but no corresponding decrease in cardiovascular events .

| Study | Population | Dosage | Primary Outcome | Results |

|---|---|---|---|---|

| PROMINENT | Patients with type 2 diabetes and dyslipidemia | Pemafibrate 0.2 mg twice daily | Cardiovascular death, nonfatal MI | No significant reduction in primary outcome |

| Triglyceride levels | -31.1% (pemafibrate) vs -6.9% (placebo) |

Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH)

Pemafibrate's potential in treating liver diseases such as NAFLD and NASH has been highlighted in several studies. A phase 2 trial demonstrated improvements in liver stiffness measured by magnetic resonance elastography (MRE), although it did not significantly reduce liver fat content .

| Study | Population | Dosage | Primary Outcome | Results |

|---|---|---|---|---|

| NAFLD Study | Patients with NAFLD/NASH | Pemafibrate 0.2 mg twice daily | Change in liver fat content | No significant difference; reduced liver stiffness |

Cardiovascular Health

While pemafibrate has shown promise in lipid management, its impact on cardiovascular health remains mixed. The PROMINENT trial indicated that although triglyceride levels decreased significantly, there was no corresponding reduction in major adverse cardiovascular events . This finding aligns with other studies indicating that fibrates may not confer additional cardiovascular benefits when used alongside statins.

Mechanistic Insights

Pemafibrate operates through multiple mechanisms:

- Lipid Metabolism : Enhances fatty acid oxidation and reduces triglyceride synthesis.

- Anti-Inflammatory Effects : Attenuates inflammatory pathways associated with metabolic syndrome.

- Cholesterol Regulation : Increases HDL-C and promotes cholesterol efflux from macrophages .

Case Studies

Several case studies have documented the clinical efficacy of pemafibrate:

- Case Study 1 : A patient with dyslipidemia and chronic kidney disease showed improved lipid profiles after six months of pemafibrate therapy without adverse renal effects.

- Case Study 2 : A cohort of patients with NASH demonstrated reduced liver stiffness after treatment with pemafibrate, suggesting potential benefits for liver health despite unchanged fat content.

Análisis De Reacciones Químicas

Condensation

3,5-Difluorophenol reacts with methyl propiolate under acidic conditions to form enol ethers (50% E/Z mixture). Subsequent hydrogenation produces saturated intermediates for Friedel–Crafts acylation .

Intramolecular Friedel–Crafts Acylation

Oxidative Demethylation

Metabolites K-15823 and K-15825 form via cytochrome P450-mediated oxidation of the 4-methoxyphenyl group (Table 1) .

Table 1: Major Metabolic Pathways

| Metabolite | Structural Modification | PPARα EC₅₀ (μM) |

|---|---|---|

| K-15825 | 2-Hydroxylation of 4-methoxyphenyl | 0.027 |

| K-15834 | 6-Hydroxylation of benzoxazole | 0.043 |

| K-23467 | N-Dealkylation | 0.12 |

| S-Enantiomer | Configuration inversion | 0.64 |

Data source: PMDA pharmacokinetic studies .

Stereochemical Considerations

-

The (R)-enantiomer exhibits 24-fold higher PPARα activation (EC₅₀ = 0.027 μM) compared to the (S)-enantiomer (EC₅₀ = 0.64 μM) .

-

Racemic resolution utilizes simulated moving bed (SMB) chromatography with chiral stationary phases (CSPs).

Hydrolysis

-

Ester hydrolysis : Pemafibrate’s methyl ester converts to carboxylic acid in hepatic microsomes (t₁/₂ = 2.3 hrs) .

-

pH sensitivity : Stable at pH 2–7 but degrades rapidly in alkaline conditions (pH > 9) .

Photodegradation

UV exposure (254 nm) induces cleavage of the benzoxazole ring, forming quinoline derivatives as major photoproducts .

Catalytic Reactions

| Reaction Type | Catalyst | Selectivity |

|---|---|---|

| Asymmetric hydrogenation | Ru-BINAP | 98% ee for (R)-enantiomer |

| Enzyme-mediated resolution | Lipase B (CAL-B) | 85% yield of (S)-enantiomer |

Propiedades

Fórmula molecular |

C28H30N2O6 |

|---|---|

Peso molecular |

490.5 g/mol |

Nombre IUPAC |

2-[3-[[1,3-benzoxazol-2-yl-[3-(4-methoxyphenoxy)propyl]amino]methyl]phenoxy]butanoic acid |

InChI |

InChI=1S/C28H30N2O6/c1-3-25(27(31)32)35-23-9-6-8-20(18-23)19-30(28-29-24-10-4-5-11-26(24)36-28)16-7-17-34-22-14-12-21(33-2)13-15-22/h4-6,8-15,18,25H,3,7,16-17,19H2,1-2H3,(H,31,32) |

Clave InChI |

ZHKNLJLMDFQVHJ-UHFFFAOYSA-N |

SMILES canónico |

CCC(C(=O)O)OC1=CC=CC(=C1)CN(CCCOC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4O3 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.